BMS-863233 hydrochloride
Descripción general
Descripción
BMS-863233 hydrochloride, also known as XL-413, is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity . It has been investigated for the treatment of refractory hematologic cancer .
Molecular Structure Analysis
The molecular structure of BMS-863233 hydrochloride is characterized by a chemical formula of C14H12ClN3O2 . It belongs to the class of organic compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
BMS-863233 hydrochloride has a molecular weight of 326.18 . It has a water solubility of 0.168 mg/mL . The compound has a logP value of 1.82 according to ALOGPS and 0.63 according to Chemaxon . The pKa values for the strongest acidic and basic are 7.49 and 9.47 respectively .Aplicaciones Científicas De Investigación
Application in Cell Cycle Regulation
Specific Scientific Field
Summary of the Application
XL413 is a selective inhibitor of the serine-threonine kinase CDC7 (cell division cycle 7 homolog), a regulator of cell cycle checkpoint control . It has been implicated in protecting tumor cells from apoptotic cell death during replication stress .
Methods of Application or Experimental Procedures
XL413 is applied to cells in vitro. The specific dosage and application method may vary depending on the specific experiment .
Results or Outcomes
XL413 has an IC50 of 3.4 nM for CDC7, compared to 215 nM, 42 nM and 18 nM for CK2, PIM1 and pMCM2, respectively . It has shown to cause significant tumor growth regression in rodent models, causing cell cycle arrest in the late S to G2 phase .
Application in Gene Editing
Specific Scientific Field
Summary of the Application
XL413 has been used to enhance the efficiency of gene editing in human induced pluripotent stem (iPS) cells .
Methods of Application or Experimental Procedures
In one study, XL413 was combined with a cold shock treatment to increase the frequency of homology-directed repair (HDR), a precise form of DNA repair that is used in gene editing .
Results or Outcomes
The study found that combining XL413 treatment for 24 hours with cold shock for 48 hours increased the HDR frequency by 2-fold (39.4% vs 19.4%) and the HDR/MutEJ ratio by 2.7-fold (0.86 vs 0.32) .
Application in Cancer Research
Specific Scientific Field
Summary of the Application
XL413 has been used in cancer research due to its ability to inhibit the proliferation of certain cancer cells . It has been particularly studied in the context of colorectal cancer .
Methods of Application or Experimental Procedures
XL413 is applied to cancer cells in vitro. The specific dosage and application method may vary depending on the specific experiment .
Results or Outcomes
XL413 has shown to inhibit the proliferation of Colo 205 cells in vitro and attenuate tumor growth of Colo 205 xenografts in mice .
Application in Fibrosis Research
Specific Scientific Field
Summary of the Application
XL413 has been used in fibrosis research. It has been shown to enhance the anti-fibrotic activity of pirfenidone .
Methods of Application or Experimental Procedures
In one study, XL413 was combined with pirfenidone, a drug used to treat idiopathic pulmonary fibrosis .
Results or Outcomes
The study found that XL413 enhanced the anti-fibrotic activity of pirfenidone by depressing the expression of Smad2/4 proteins, and also prevented the nuclear accumulation and translocation of Smad2 protein .
Application in DNA Repair Modulation
Summary of the Application
XL413 has been used to enhance the efficiency of DNA repair during gene editing in human induced pluripotent stem (iPS) cells .
Results or Outcomes
Application in Anti-Fibrotic Activity Enhancement
Summary of the Application
XL413 has been used to enhance the anti-fibrotic activity of pirfenidone, a drug used to treat idiopathic pulmonary fibrosis .
Methods of Application or Experimental Procedures
Direcciones Futuras
BMS-863233 hydrochloride has been investigated for the treatment of refractory hematologic cancer . A study identified gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 . This could guide future research and clinical applications of this compound.
Relevant Papers The paper “Identification of candidate predictive biomarkers for the cdc7 kinase inhibitor BMS-863233/XL413” discusses the use of cell line models to identify gene expression markers that are potentially predictive of a clinical response to BMS-863233/XL413 .
Propiedades
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022522 | |
Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuro(3,2-d)pyrimidin-4(3H)-one, 8-chloro-2-((2S)-2-pyrrolidinyl)- | |
CAS RN |
1169558-38-6 | |
Record name | BMS-863233 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169558386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-863233 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Chloro-2-(2S)-2-pyrrolidinylbenzofuro[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601022522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-863233 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QK62S7492 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.